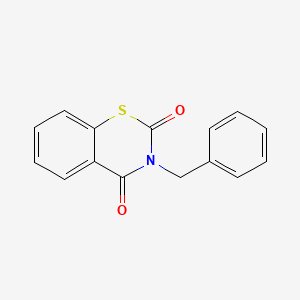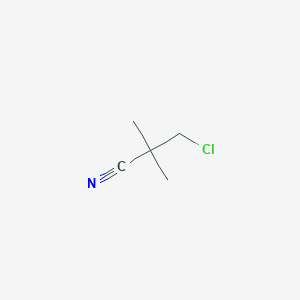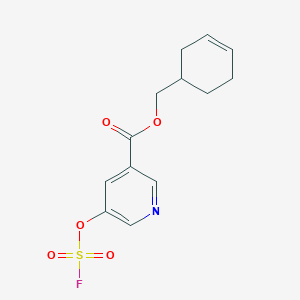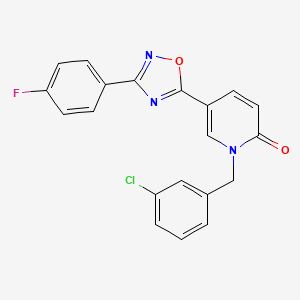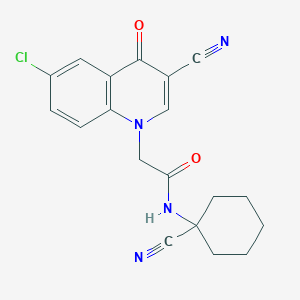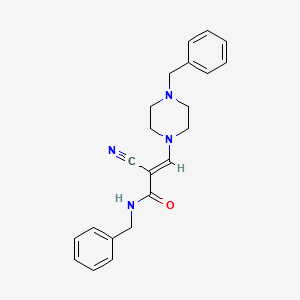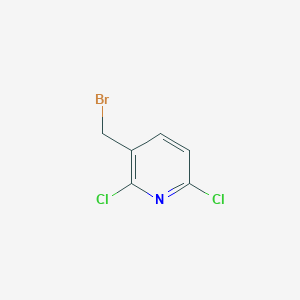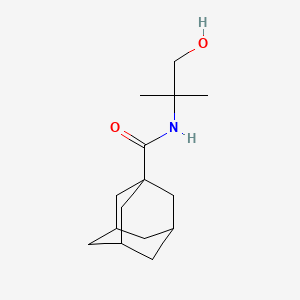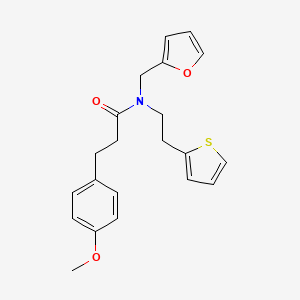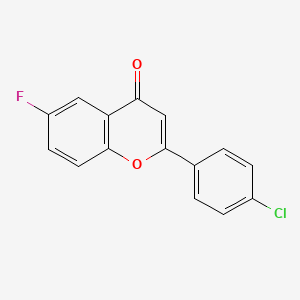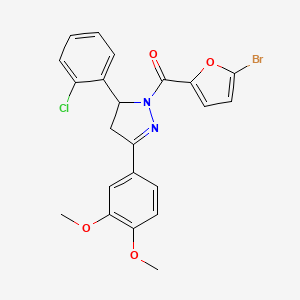
1-(5-bromofuran-2-carbonyl)-5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromofuran-2-carbonyl)-5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C22H18BrClN2O4 and its molecular weight is 489.75. The purity is usually 95%.
BenchChem offers high-quality 1-(5-bromofuran-2-carbonyl)-5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-bromofuran-2-carbonyl)-5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques
Researchers have developed various methods for synthesizing pyrazole derivatives, emphasizing the role of condensation reactions of chalcones with hydrazine hydrate in the presence of aliphatic acids. The synthesis process is crucial for creating compounds with specific structural configurations, leading to diverse applications in chemical research and pharmaceutical development (Loh et al., 2013).
Crystal Structure Analysis
X-ray single crystal structure determination is a key technique used to characterize the synthesized pyrazole compounds. This analysis provides detailed information on the molecular geometry, dihedral angles, and intermolecular interactions, which are essential for understanding the compound's physicochemical properties and potential applications (Loh et al., 2013).
Antimicrobial and Anticancer Agents
Some novel pyrazole derivatives have been evaluated for their in vitro antimicrobial and anticancer activity. These studies highlight the potential of pyrazole compounds in developing new therapeutic agents, with certain derivatives showing higher anticancer activity compared to reference drugs. The antimicrobial activity of these compounds further underscores their significance in medical research and drug development (Hafez et al., 2016).
Photophysical and Chemosensor Applications
The photophysical properties of pyrazoline derivatives, such as absorption, emission, and fluorescence quantum yield, have been studied in different solvents. These properties make pyrazoline derivatives suitable for use as fluorescent chemosensors for metal ion detection, highlighting their potential applications in analytical chemistry and environmental monitoring (Khan, 2020).
Molecular Docking Studies
Molecular docking studies on pyrazole derivatives provide insights into their potential biological targets and mechanism of action. This research is crucial for the design of new compounds with improved efficacy and specificity for various biological targets, contributing to the development of novel therapeutic agents (ShanaParveen et al., 2016).
作用機序
Target of Action
The primary target of the compound CDS1_002713 is the CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is a protein coding gene that plays a crucial role in the synthesis of phosphatidylinositol and cardiolipin .
Mode of Action
This is achieved by catalyzing the conversion of phosphatidic acid to CDP-diacylglycerol . This interaction results in changes in the levels of phosphatidylinositol and cardiolipin, which are essential components of cell membranes and play significant roles in various cellular functions .
Biochemical Pathways
The compound affects the glycerophospholipid biosynthesis and metabolism pathways . The downstream effects of these pathways include the regulation of cell growth, calcium metabolism, and protein kinase C activity . The compound’s action on CDS1 also impacts the synthesis of phosphatidylglycerol and cardiolipin, which are essential for the maintenance of mitochondrial function .
Pharmacokinetics
For instance, the compound’s metabolism could be influenced by enzymes such as cytochrome P450 (CYP) 3A4 .
Result of Action
The molecular and cellular effects of the compound’s action include the regulation of phosphatidylinositol and cardiolipin levels, which can influence various cellular functions such as cell growth, calcium metabolism, and protein kinase C activity . Additionally, the compound’s action can affect mitochondrial function due to its role in the synthesis of phosphatidylglycerol and cardiolipin .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs or compounds that inhibit or induce CYP3A4 could affect the metabolism of the compound . Furthermore, factors such as pH, temperature, and the presence of other biological molecules could also influence the compound’s stability and efficacy.
特性
IUPAC Name |
(5-bromofuran-2-yl)-[3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN2O4/c1-28-18-8-7-13(11-20(18)29-2)16-12-17(14-5-3-4-6-15(14)24)26(25-16)22(27)19-9-10-21(23)30-19/h3-11,17H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZACNDGNGGNJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)C4=CC=C(O4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromofuran-2-yl)(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

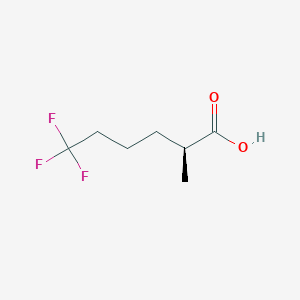
![methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2812997.png)
![Tert-butyl 8-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2812998.png)
